(2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile
Description
(2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile is a complex organic compound that features a benzimidazole ring fused with a substituted phenyl group
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O2/c1-2-24-17-8-11(13(19)9-16(17)23)7-12(10-20)18-21-14-5-3-4-6-15(14)22-18/h3-9,23H,2H2,1H3,(H,21,22)/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXIMANKJXGTJQ-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C(=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and formic acid under acidic conditions. The next step involves the introduction of the substituted phenyl group through a coupling reaction, often using a brominated phenol derivative. The final step includes the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction, using malononitrile and appropriate aldehydes under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in the synthesis of heterocyclic compounds.
Biology and Medicine
This compound has shown potential in medicinal chemistry as a lead compound for the development of new drugs. Its benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers are exploring its derivatives for potential therapeutic applications.
Industry
In the material science industry, this compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it suitable for creating customized materials for specific applications.
Mechanism of Action
The mechanism of action of (2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or receptors, contributing to its antimicrobial or antiviral activity.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the bromine and ethoxy substituents, resulting in different chemical properties and biological activities.
(2Z)-2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile: Lacks the bromine and ethoxy groups, which may affect its reactivity and application potential.
Uniqueness
The presence of the bromine, ethoxy, and hydroxyl groups in (2Z)-2-(1H-benzimidazol-2-yl)-3-(2-bromo-5-ethoxy-4-hydroxyphenyl)prop-2-enenitrile imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming hydrogen bonds. These features enhance its versatility in chemical synthesis and its potential biological activities.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
